

Application Notes and Protocols for the Extraction and Purification of FR901379

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Compound of Interest		
Compound Name:	FR 901379	
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This document provides detailed protocols and application notes for the extraction and purification of FR901379, a key precursor for the antifungal agent micafungin. FR901379 is a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri.[1][2] The methodologies outlined below are compiled from various scientific sources and patents, aiming to provide a comprehensive guide for obtaining high-purity FR901379 suitable for further chemical modification and drug development.

The industrial production of micafungin involves the fermentation of Coleophoma empetri to produce FR901379, followed by deacylation of the palmitic acid side chain and substitution with an optimized N-acyl side chain.[1] The efficiency of FR901379 production and purification is a critical factor in the overall cost and yield of micafungin.[1][3]

Quantitative Data Summary

The following table summarizes quantitative data related to the production and purification of FR901379 from various studies. This data is intended to provide a comparative overview of different approaches and outcomes.



Parameter	Value	Method/Strain	Referen
ermentation Titer			
).3 g/L	C. empetri MEFC09		
).9 g/L	C. empetri MEFC09 (5L bioreactor)	•	
1 g/L	Mutated C. empetri (heavy-ion irradiation)	•	
3 g/L	Engineered C. empetri (overexpressing mcfJ)	•	
.4 g/L	Engineered C. empetri MEFC09-JFH (5L bioreactor)	•	
l.0 g/L	Engineered C. empetri (co-expressing mcfJ, mcfF, and mcfH)	•	
Purification			
Purity of Crude Powder	≥ 85%	Macroporous resin and solvent crystallization	
Final Product Purity	> 90% (weight content)	Resin adsorption and silica gel chromatography	
HPLC Purity	> 95% (area normalization)	Resin adsorption and silica gel chromatography	•
Yield			
Extraction Yield	> 70%	Macroporous resin and solvent crystallization	



Overall Recovery Rate		Resin adsorption and	
	> 75%	silica gel	
		chromatography	

Experimental Protocols

The following protocols describe the extraction and purification of FR901379 from the fermentation broth of Coleophoma empetri.

Protocol 1: Extraction and Preliminary Purification using Macroporous Resin

This protocol is based on methods described in patent literature and publications focusing on industrial-scale production.

- 1. Solid-Liquid Separation:
- Separate the fungal mycelia from the fermentation broth by filtration to obtain the solid fermenting culture.
- 2. Extraction from Mycelia:
- To the solid fermenting culture, add a polar solvent (e.g., methanol) and stir for a sufficient time to leach FR901379 from the mycelia. A common method involves using 5 volumes of methanol and ultrasonic crushing for 1 hour.
- Perform another solid-liquid separation (e.g., centrifugation at 10,000 x g for 5 minutes) to obtain the FR901379-containing liquor.
- 3. Resin Adsorption:
- Dilute the FR901379 liquor with water to reduce the concentration of the polar solvent.
- The diluted extract is then passed through a column packed with a non-polar macroporous adsorbent resin, such as HP-20, for adsorption. Alternatively, a sequence of decolorizing resin (e.g., D303) followed by an adsorbing resin (e.g., LX-18) can be used.
- The recommended adsorption flow rate is 1.5 2 bed volumes (BV) per hour.
- 4. Desorption and Concentration:



- After adsorption, wash the resin column with water to remove impurities.
- Desorb FR901379 from the resin using a suitable eluent, such as 80% ethanol.
- Collect the eluate and concentrate it under reduced pressure to obtain a crude extract of FR901379.

5. Crystallization:

- The concentrated crude extract is further purified by crystallization from a suitable solvent, such as acetone.
- After crystallization, the purified FR901379 is collected by filtration and dried.

Protocol 2: Purification by Silica Gel Chromatography

This protocol is a further purification step for the crude FR901379 extract obtained from Protocol 1.

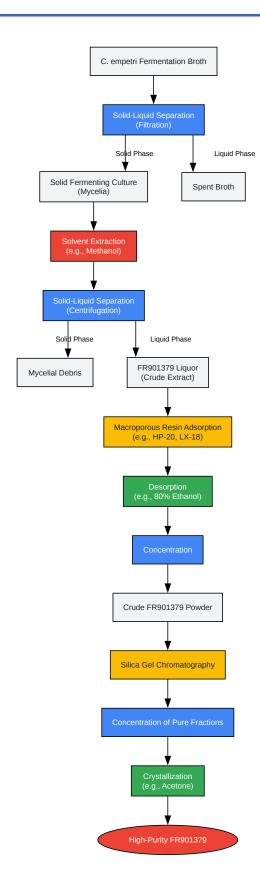
- 1. Column Preparation:
- Prepare a silica gel chromatography column packed with an appropriate grade of silica gel.
- 2. Sample Loading and Elution:
- Dissolve the crude FR901379 extract in a minimal amount of a suitable solvent and load it onto the silica gel column.
- Elute the column with a mixed solvent system. The specific solvent system is not detailed in the provided references but would typically involve a gradient of a non-polar and a polar solvent.
- 3. Fraction Collection and Analysis:
- Collect fractions as they elute from the column.
- Analyze the fractions for the presence and purity of FR901379 using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm.
- 4. Concentration and Crystallization:
- Pool the fractions containing high-purity FR901379 and concentrate them under reduced pressure.



• The concentrated, highly purified FR901379 can be crystallized using a suitable solvent, filtered, and dried to obtain the final product.

Visualizations Experimental Workflow for FR901379 Extraction and Purification





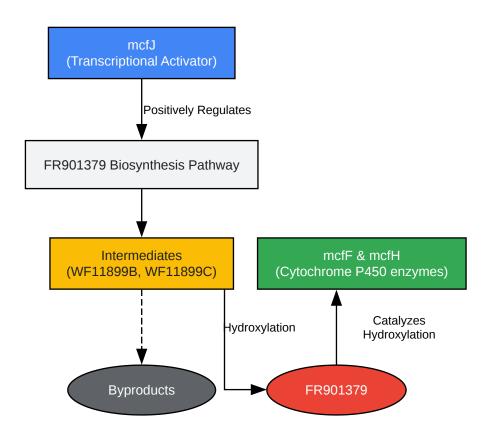
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Caption: Workflow for the extraction and purification of FR901379.



Logical Relationship of Key Genes in FR901379 Biosynthesis

The production of the starting material, FR901379, in C. empetri can be significantly enhanced through metabolic engineering. Overexpression of specific genes has been shown to increase the titer and reduce byproducts.



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Caption: Key gene interactions in FR901379 biosynthesis.

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References



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